molecular formula C9H5FO2 B13685490 7-Fluorobenzofuran-3-carbaldehyde

7-Fluorobenzofuran-3-carbaldehyde

Cat. No.: B13685490
M. Wt: 164.13 g/mol
InChI Key: QITRGDRWVYUJGT-UHFFFAOYSA-N
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Description

7-Fluorobenzofuran-3-carbaldehyde is a high-value fluorinated heterocyclic building block designed for advanced research and development in medicinal chemistry. The benzofuran core, fused to an electron-rich furan ring, provides a privileged scaffold for designing novel bioactive molecules. The strategic incorporation of a fluorine atom at the 7-position and a formyl group at the 3-position makes this compound a particularly versatile synthon. The aldehyde functionality is a key reactive site for further chemical transformations, such as condensation reactions to form Schiff bases or serving as an intermediate in the synthesis of more complex heterocyclic systems. This compound is of significant interest in anticancer research. Benzofuran derivatives have demonstrated considerable potential in this area, with studies showing they can act as potent and selective cytotoxic agents against various cancer cell lines, including leukemia, lung, and colon cancers. The presence of a fluorine atom, a common feature in modern drug design, can enhance a compound's biological activity, metabolic stability, and cell membrane permeability by forming specific halogen bonds with target proteins. Researchers are exploring such fluorinated benzofuran derivatives as inhibitors of critical targets like the Epidermal Growth Factor Receptor (EGFR) for non-small-cell lung cancer and other kinases. Beyond oncology, the benzofuran scaffold is a key structural component in probes for neurodegenerative diseases. It serves as a bioisostere for indanone motifs found in drugs like Donepezil, facilitating the design of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease research. The structural features of this compound also make it a promising precursor for developing antimicrobial agents and fluorescent sensors. Key Applications: • Medicinal Chemistry: A versatile intermediate for the synthesis of novel therapeutic candidates with potential anticancer, antimicrobial, and anti-Alzheimer's activities. • Drug Discovery: Serves as a core scaffold for structure-activity relationship (SAR) studies, particularly in optimizing halogenated benzofuran derivatives. • Chemical Biology: Used as a building block for creating molecular probes to study enzyme mechanisms and biological pathways. Please Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or human use. Researchers should handle this and all chemicals with appropriate precautions in a suitably controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5FO2

Molecular Weight

164.13 g/mol

IUPAC Name

7-fluoro-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C9H5FO2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-5H

InChI Key

QITRGDRWVYUJGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC=C2C=O

Origin of Product

United States

Synthetic Methodologies for 7 Fluorobenzofuran 3 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections for Benzofuran-3-carbaldehyde (B161172) Derivatives

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For a generic benzofuran-3-carbaldehyde derivative, the primary strategic disconnections involve breaking the bonds that form the heterocyclic furan (B31954) ring.

Key disconnections include:

C-O Bond Disconnection (Ether Linkage): This is one of the most common strategies, which breaks the bond between the oxygen atom and the aromatic ring. This leads back to a 2-alkynylphenol intermediate.

C-C Bond Disconnection (C2-C3 Bond): Breaking the C2-C3 bond of the furan ring can lead to an o-hydroxyaryl ketone and a one-carbon synthon.

Formyl Group Precursor: The carbaldehyde group at the 3-position is often introduced via a precursor. A common retrosynthetic step is to transform the aldehyde into a more stable or synthetically convenient group, such as a hydroxymethyl group (-CH₂OH) or an alkyne, which can be later converted to the desired aldehyde.

Applying this logic to 7-Fluorobenzofuran-3-carbaldehyde, a primary retrosynthetic pathway suggests a 2-substituted-6-fluorophenol and a three-carbon synthon that can provide the C2, C3, and aldehyde carbons of the furan ring. A particularly effective strategy involves an intramolecular cyclization of an o-alkynylphenol, which can be formed via a cross-coupling reaction. beilstein-journals.org

Multi-Step Synthesis Approaches

Multi-step syntheses provide a reliable, albeit sometimes lengthy, route to complex molecules, allowing for the purification of intermediates at each stage.

The construction of the 7-fluorobenzofuran (B1316722) core requires specific starting materials that incorporate the fluorine atom at the correct position. The choice of precursors is critical for the success of the synthesis.

Precursor TypeSpecific Example for this compoundRole in Synthesis
Fluorinated Phenol2-Iodo-6-fluorophenol or 2-Bromo-6-fluorophenol (B1273061)Provides the fluorinated benzene (B151609) ring and the oxygen atom for the furan ring. acs.org
Alkyne PartnerPropargyl alcohol (prop-2-yn-1-ol)Provides the C2 and C3 atoms of the furan ring and a functional handle (alcohol) that can be oxidized to the carbaldehyde. beilstein-journals.org
Formyl SynthonVilsmeier reagent (POCl₃/DMF)Can be used for direct formylation of a pre-formed 7-fluorobenzofuran ring, though regioselectivity can be a challenge.

Table 1: Key Precursors for Multi-Step Synthesis

A common and effective multi-step pathway involves a Sonogashira coupling followed by a cyclization step.

Sonogashira Coupling: A 2-halo-6-fluorophenol (e.g., 2-iodo-6-fluorophenol) is coupled with a terminal alkyne, such as propargyl alcohol. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Intramolecular Cyclization: The resulting 2-alkynylphenol intermediate undergoes an intramolecular cyclization (etherification) to form the benzofuran (B130515) ring. This step is often promoted by a base or can occur under thermal conditions.

Oxidation: The alcohol group at the 3-position of the newly formed benzofuran ring is then oxidized to the target carbaldehyde using standard oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane.

A representative reaction scheme is the coupling of 2-iodo-6-fluorophenol with propargyl alcohol, catalyzed by Pd(PPh₃)₂Cl₂ and CuI in the presence of a base like triethylamine (B128534) (Et₃N), followed by cyclization and oxidation. beilstein-journals.org

Direct and One-Pot Synthetic Strategies for Benzofuran Ring Formation

To improve efficiency and reduce waste, one-pot syntheses have been developed where multiple reaction steps are performed in a single reaction vessel without isolating intermediates. acs.org These methods are highly valued for their atom economy and simplicity. nih.gov

An efficient one-pot strategy for synthesizing benzofuran derivatives involves a tandem Sonogashira coupling and cyclization reaction. researchgate.net In this approach, a 2-halophenol and a terminal alkyne are reacted in the presence of a catalyst system, often copper-based, which facilitates both the C-C bond formation and the subsequent intramolecular C-O bond formation to yield the benzofuran ring directly. acs.orgresearchgate.net

Another powerful approach is the three-component reaction. For instance, a salicylaldehyde, an amine, and a diversely substituted alkyne can react in the presence of a copper iodide catalyst to form benzofuran derivatives. acs.orgnih.gov The reaction proceeds through the formation of an iminium ion, which is then attacked by a copper acetylide intermediate, followed by cyclization. acs.org

StrategyDescriptionCatalyst/Reagents
Tandem Coupling-CyclizationA 2-halophenol and a terminal alkyne react to form the benzofuran ring in a single step. researchgate.netCuI, Pd(PPh₃)₂Cl₂, or Ni/dipyridine complexes. researchgate.net
Three-Component ReactionA salicylaldehyde, an amine, and an alkyne are combined to build the benzofuran core. nih.govCopper Iodide (CuI), ZnO-nanorods. acs.orgnih.gov

Table 2: One-Pot Synthetic Strategies for the Benzofuran Ring

Catalytic Approaches in this compound Synthesis

Catalysis is central to modern organic synthesis, offering mild and selective ways to construct complex molecules. nih.gov The synthesis of benzofurans heavily relies on catalytic methods, particularly those involving transition metals.

Transition metals like palladium, copper, and nickel are indispensable for the key bond-forming reactions used to build the benzofuran skeleton. nih.gov

Palladium and Copper Catalysis: The Sonogashira coupling is a cornerstone of benzofuran synthesis. It typically employs a palladium catalyst (e.g., (PPh₃)PdCl₂) to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to facilitate the reaction with the terminal alkyne. acs.orgnih.gov This dual catalytic system is highly effective for coupling o-iodophenols with alkynes, leading to the key intermediates for cyclization. acs.org

Nickel Catalysis: Nickel catalysts have emerged as a powerful alternative, particularly for activating challenging chemical bonds. beilstein-journals.org Notably, nickel complexes can catalyze the cross-coupling of arylboronic acids with fluorinated substrates by activating the strong aromatic carbon-fluorine (C–F) bond. beilstein-journals.orgnih.govbeilstein-journals.org This reaction often proceeds under mild conditions and involves the formation of a nickelacyclopropane intermediate followed by β-fluorine elimination. beilstein-journals.orgbeilstein-journals.org This capability is especially relevant for the synthesis of fluorinated heterocycles like this compound, offering a potential route for late-stage functionalization. beilstein-journals.org

Metal CatalystTypical ReactionRole of Metal
Palladium (Pd)Sonogashira Coupling, Suzuki CouplingActivates aryl halides for C-C bond formation. researchgate.net
Copper (Cu)Sonogashira Co-catalyst, One-pot cyclizationsForms copper acetylides, promotes C-O bond formation. acs.orgresearchgate.net
Nickel (Ni)Cross-coupling with arylboronic acidsActivates strong C-F bonds for functionalization. beilstein-journals.orgbeilstein-journals.org

Table 3: Transition Metal Catalysts in Benzofuran Synthesis

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in the synthesis of complex molecules, offering an alternative to traditional metal-catalyzed reactions. In the context of benzofuran-3-carbaldehydes, organocatalytic strategies provide a metal-free pathway to this important structural motif.

A significant development in this area is the organocatalytic [3+2] annulation/oxidative aromatization reaction. rsc.org This method allows for the chemo- and regioselective synthesis of 2-arylbenzofuran-3-carbaldehydes. rsc.org While this has been demonstrated for a range of substituted phenols and enals, the specific application to 7-fluorophenol derivatives to yield this compound is a logical extension of this methodology. The reaction typically employs a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, to activate the enal substrate towards a Michael addition by the phenoxide. Subsequent intramolecular cyclization and oxidative aromatization, often facilitated by an oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), leads to the desired benzofuran-3-carbaldehyde scaffold.

The proposed organocatalytic route to this compound would likely involve the reaction between 2-bromo-6-fluorophenol and an appropriate α,β-unsaturated aldehyde in the presence of an organocatalyst. The fluorine substituent at the 7-position is anticipated to be well-tolerated within this reaction sequence.

Table 1: Key Features of Organocatalytic Synthesis of Benzofuran-3-carbaldehydes

FeatureDescriptionReference
Catalyst Type Chiral secondary amines (e.g., diarylprolinol silyl ethers) rsc.org
Key Reaction Steps Michael addition, intramolecular cyclization, oxidative aromatization rsc.org
Advantages Metal-free, high chemo- and regioselectivity rsc.org
Potential Substrates Substituted phenols and α,β-unsaturated aldehydes rsc.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound. The goal is to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency.

Several aspects of green chemistry are relevant to the synthesis of this compound:

Atom Economy: Synthetic methods are being developed to maximize the incorporation of all reactant atoms into the final product. acs.org For instance, catalyst-free cascade reactions, such as the reaction between nitroepoxides and salicylaldehydes, offer a high atom economy pathway to benzofuran derivatives. acs.org

Use of Safer Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol, have been successfully employed in the copper-catalyzed one-pot synthesis of 3-aminobenzofurans. nih.gov This approach could potentially be adapted for the synthesis of this compound.

Catalysis: The use of catalysts, particularly organocatalysts, is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. acs.org The organocatalytic methods described in the previous section are a prime example of this principle in action for the synthesis of related benzofuran-3-carbaldehydes. rsc.org

Reduction of Derivatives: Designing synthetic routes that avoid the use of protecting groups can significantly reduce the number of reaction steps and the amount of waste generated. acs.org Direct functionalization of the benzofuran core is a key strategy in this regard.

Table 2: Application of Green Chemistry Principles to Benzofuran Synthesis

Green Chemistry PrincipleApplication in Benzofuran SynthesisReference
Atom Economy Development of cascade and one-pot reactions. acs.org
Safer Solvents Utilization of deep eutectic solvents (DES). nih.gov
Catalysis Employment of organocatalysts to avoid toxic metals. rsc.org
Energy Efficiency Microwave-assisted synthesis to reduce reaction times. researchgate.net
Waste Prevention Catalyst-free synthesis methodologies. acs.org

The ongoing research into the synthesis of this compound and its analogs is increasingly guided by these principles, aiming for processes that are not only efficient but also sustainable.

Chemical Reactivity and Derivatization of 7 Fluorobenzofuran 3 Carbaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group at the 3-position of the benzofuran (B130515) ring is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. nih.govlibretexts.org This leads to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reactions. researchgate.net

Formation of Alcohols: The reduction of the aldehyde group with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride results in the formation of the corresponding primary alcohol, 7-fluorobenzofuran-3-methanol. smolecule.com

Formation of Imines: In line with the general reactivity of aldehydes, 7-Fluorobenzofuran-3-carbaldehyde is expected to react with primary amines in an acid-catalyzed reaction to form imines, also known as Schiff bases. nih.govredalyc.org This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

Formation of Acetals: The reaction with alcohols under acidic conditions is expected to produce acetals. This reaction proceeds via a hemiacetal intermediate and is a common method for protecting the aldehyde group during multi-step syntheses. nih.gov

NucleophileReagent ExampleProduct Type
HydrideSodium Borohydride (NaBH₄)Alcohol
AminePrimary Amine (R-NH₂)Imine
AlcoholAlcohol (R-OH) in acidAcetal

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. researchgate.net Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this purpose, yielding 7-fluorobenzofuran-3-carboxylic acid. smolecule.com Newer methods using reagents like Selectfluor in the presence of sodium bromide also provide an efficient route for the oxidation of aldehydes to carboxylic acids. nih.gov

Table of Oxidation Reactions

Oxidizing Agent Product
Potassium Permanganate (KMnO₄) 7-Fluorobenzofuran-3-carboxylic acid
Chromium Trioxide (CrO₃) 7-Fluorobenzofuran-3-carboxylic acid

The aldehyde functionality is readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgorganic-chemistry.org These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. libretexts.org The resulting alkoxide intermediate is then protonated during workup to give 7-fluorobenzofuran-3-methanol. smolecule.com While both reagents are effective, NaBH₄ is a milder and more selective reagent, whereas LiAlH₄ is more powerful and can also reduce other functional groups like esters and carboxylic acids. libretexts.orgresearchgate.netrsc.orgrsc.org

Table of Reduction Reactions

Reducing Agent Product
Sodium Borohydride (NaBH₄) 7-Fluorobenzofuran-3-methanol

As an aromatic aldehyde, this compound is a suitable substrate for various condensation reactions, which are crucial for forming carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. researchgate.netnih.gov The reaction typically yields an α,β-unsaturated product, which can be a valuable intermediate for further synthetic transformations. nih.govnih.gov

Aldol (B89426) Condensation: While aldehydes that have α-hydrogens can undergo self-condensation, aromatic aldehydes like this compound cannot. However, they can participate in crossed or mixed aldol condensations (Claisen-Schmidt condensation) with enolizable ketones or aldehydes in the presence of an acid or base catalyst.

Electrophilic and Nucleophilic Reactions of the Benzofuran Core

The benzofuran ring system itself can undergo substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. uci.edu The position of substitution on the benzene ring of this compound is directed by the combined electronic effects of the fused furan (B31954) ring and the fluorine atom.

Considering these competing effects, electrophilic substitution is most likely to occur at position 4 or 6 of the benzene ring, as these positions are activated by the furan oxygen. The fluorine atom at position 7 will also direct to the adjacent position 6. Therefore, position 6 is electronically favored for substitution. However, steric hindrance from the adjacent fluorine atom might influence the regioselectivity, potentially favoring position 4. The precise outcome would likely be a mixture of isomers and would need to be determined experimentally.

Summary of Directing Effects for Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence
Furan Oxygen - Activating (Resonance) Ortho, Para (to positions 4 & 6)
Fluorine 7 Deactivating (Inductive), Donating (Resonance) Ortho, Para (to position 6)

Transformations Involving the Furan Ring

The furan component of the benzofuran system is a key site for chemical transformations. While the aldehyde group is often the primary focus of reactivity, the furan ring itself can undergo specific reactions, particularly those that disrupt its aromaticity to create new structures. One notable transformation is oxidative dearomatization. In related furan-containing compounds, this process can lead to the formation of highly functionalized intermediates like 2-ene-1,4,7-triones, which can then undergo unusual cyclizations. nih.gov A similar approach applied to this compound could potentially proceed through a spiro-intermediate, which upon hydrolysis or rearrangement, would yield novel substituted furans or other heterocyclic systems. nih.gov Such transformations highlight the furan ring's capacity to act as a latent diene or dienophile in cycloaddition reactions, further expanding its synthetic utility. The Paal-Knorr synthesis, which typically forms furans from 1,4-dicarbonyl compounds, offers a conceptual parallel for the reverse reaction, where the furan ring is opened or rearranged. nih.gov

Transformations Involving the Fluorine Substituent

The fluorine atom at the 7-position is not merely a passive spectator; it profoundly influences the molecule's properties and can be a site for direct chemical modification.

Influence on Electronic Properties and Reactivity

The presence of a fluorine substituent significantly alters the electronic landscape of the benzofuran ring system. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can facilitate nucleophilic substitution reactions on the aromatic ring. smolecule.com Studies on analogous fluorinated heterocyclic compounds have shown that fluorine substituents increase the π-accepting ability of the system. nih.gov

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. baranlab.org Despite this stability, methods for C-F bond activation have emerged as a powerful tool for the functionalization of fluorinated aromatics. researchgate.netdntb.gov.ua These strategies allow for the replacement of the fluorine atom with other functional groups, providing a route to derivatives that are otherwise difficult to synthesize.

Transition-metal-free approaches are particularly noteworthy. researchgate.netdntb.gov.ua These methods often employ Lewis acids to abstract the fluoride (B91410) anion or use photocatalysis to generate radical intermediates, which are more susceptible to further reaction. researchgate.netspringernature.com For instance, photocatalytic protocols have been developed that can achieve aryl defluorination and cross-coupling reactions, even on challenging polyfluoroalkyl substances. springernature.com Another strategy involves intramolecular aryl-aryl coupling through C-F bond activation, demonstrating that these bonds can be selectively targeted even in the presence of other reactive functionalities like carbon-iodine bonds. nih.gov The ability to activate and functionalize the C-F bond opens up a "less traditional" synthetic approach, using polyfluorinated compounds as platforms to build molecular complexity. baranlab.org

Synthesis of Advanced Derivatives and Analogs

The reactive handles on this compound allow for its use as a scaffold in the synthesis of more complex molecules, including new heterocyclic systems and polyfunctionalized compounds.

Heterocyclic Ring Annulations

The aldehyde group is an ideal starting point for building new rings onto the benzofuran framework. Annulation reactions, which form a new ring fused to an existing one, can be achieved through various methods. A prominent example is the use of N-heterocyclic carbene (NHC) catalysis. nih.gov NHC-catalyzed reactions, such as [3+2] or [2+3] annulations, can be used to react the aldehyde with other bifunctional molecules, leading to the creation of spirocyclic systems where a new ring is attached at a single atom. nih.gov For example, reacting an aldehyde with a ketimine in the presence of an NHC catalyst can lead to the enantioselective synthesis of complex spirooxindole γ-lactams. nih.gov This demonstrates how the aldehyde functionality can be leveraged to construct intricate, three-dimensional heterocyclic architectures.

Formation of Polyfunctionalized Compounds

Beyond ring formation, the aldehyde group offers a gateway to a wide array of functional groups. Standard transformations of the aldehyde provide access to a diverse set of derivatives.

Oxidation : The aldehyde can be readily oxidized to the corresponding 7-fluorobenzofuran-3-carboxylic acid using common oxidizing agents like potassium permanganate. smolecule.com

Reduction : Conversely, reduction with agents such as sodium borohydride yields 7-fluorobenzofuran-3-methanol. smolecule.com

Nucleophilic Addition : The aldehyde reacts with a variety of nucleophiles. For example, condensation with amines forms imines, while reactions with thiols can produce thioacetals. smolecule.com These reactions introduce new atoms and functional groups, creating polyfunctionalized derivatives with tailored properties. smolecule.com

These transformations are summarized in the table below.

Reaction Type Reagent(s) Product
OxidationPotassium Permanganate7-Fluorobenzofuran-3-carboxylic acid
ReductionSodium Borohydride7-Fluorobenzofuran-3-methanol
Nucleophilic SubstitutionAmines, ThiolsSubstituted Benzofuran Derivatives (e.g., Imines)

This versatility makes this compound a valuable building block for creating libraries of compounds for various scientific applications.

Spectroscopic and Analytical Characterization of 7 Fluorobenzofuran 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For 7-Fluorobenzofuran-3-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its structure. ipb.pt

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region will display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The aldehyde proton will appear as a characteristic singlet in the downfield region.

The anticipated chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are detailed below. These values are estimated based on data from analogous structures like benzaldehydes, fluorinated aromatic compounds, and other benzofuran (B130515) derivatives. rsc.orgchemicalbook.comchemicalbook.com

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-2~8.3s-
Aldehyde-H~10.1s-
H-4~7.8dJ(H4-H5) ≈ 8.0
H-5~7.2tJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0
H-6~7.4dddJ(H6-H5) ≈ 8.0, J(H6-F7) ≈ 10.0, J(H6-H4) ≈ 1.0
This is an interactive data table. Click on the headers to sort.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct resonance. The chemical shifts are influenced by the electronegativity of neighboring atoms, with the aldehyde carbonyl carbon appearing significantly downfield. The carbon atom directly bonded to the fluorine (C-7) will show a large one-bond carbon-fluorine coupling (¹JCF). Other carbons in the fluorinated ring will exhibit smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF). imjst.orgdocbrown.info

CarbonExpected Chemical Shift (δ, ppm)Expected C-F Coupling (JCF, Hz)
C=O~185Small
C-2~155Small
C-3~120Small
C-3a~125Small
C-4~128Small
C-5~118Small
C-6~115~15-25
C-7~150 (d)~250
C-7a~145Small
This is an interactive data table. Click on the headers to sort.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). The signal will appear as a doublet of doublets due to coupling with the ortho proton (H-6) and the meta proton (H-5, though this coupling may be small). capes.gov.brucsb.educolorado.edu The analysis of ¹⁹F spectra is a powerful tool for unambiguously determining the position of fluorine substituents in fluorinated benzofurans. capes.gov.br

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. ipb.ptsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between H-4, H-5, and H-6, confirming their connectivity in the benzene (B151609) ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would be used to definitively assign the resonances for the protonated carbons C-2, C-4, C-5, and C-6. sdsu.edursc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (over two or three bonds) between protons and carbons. It is invaluable for identifying and connecting the non-protonated (quaternary) carbons and piecing together the entire molecular framework. sdsu.eduresearchgate.net For instance, a correlation between the aldehyde proton and C-3 would confirm the position of the aldehyde group, and correlations from H-6 to C-7 and C-7a would help solidify the assignments in the fluorinated ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orgpressbooks.pub The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the fluorinated aromatic system. nih.gov

Functional GroupVibrationExpected Absorption (cm⁻¹)Intensity
Aldehyde C-HStretch~2830 and ~2720Medium
Aromatic C-HStretch~3100-3000Medium-Weak
Aldehyde C=OStretch~1700-1680Strong
Aromatic C=CStretch~1600-1450Medium-Variable
C-FStretch~1270-1210Strong
C-O-C (ether)Stretch~1100-1050Strong
This is an interactive data table. Click on the headers to sort.

The presence of a strong band around 1700 cm⁻¹ is a clear indicator of the carbonyl group in the aldehyde. pressbooks.pub The two weaker bands between 2700 and 2900 cm⁻¹ are also highly characteristic of an aldehyde C-H stretch. vscht.cz A strong absorption in the 1200-1300 cm⁻¹ region would be consistent with the C-F stretching vibration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₉H₅FO₂), the molecular weight is 164.13 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 164.

The fragmentation pattern provides structural clues. Key expected fragments for this compound would include:

[M-1]⁺ (m/z 163): Loss of the hydrogen atom from the aldehyde group.

[M-29]⁺ (m/z 135): Loss of the formyl radical (•CHO).

[M-57]⁺ (m/z 107): Loss of both the formyl radical and a molecule of carbon monoxide (CO).

These fragmentation pathways are typical for aromatic aldehydes and provide corroborating evidence for the proposed structure. imjst.orgnist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the calculation of a unique elemental formula.

For this compound, with a chemical formula of C₉H₅FO₂, HRMS is used to confirm the presence and number of carbon, hydrogen, fluorine, and oxygen atoms. The instrument provides a high-resolution mass spectrum where the measured mass of the molecular ion is compared against its theoretical (calculated) exact mass. This precise measurement helps to distinguish the target compound from isomers or other compounds with the same nominal mass. Techniques like electrospray ionization (ESI) or electron impact (EI) can be used, with ESI being a soft ionization technique suitable for generating the intact molecular ion.

Table 1: Theoretical HRMS Data for this compound

ParameterValue
Molecular Formula C₉H₅FO₂
Theoretical Exact Mass 164.0274 u
Monoisotopic Mass 164.027358 g/mol
Ionization Mode ESI-HRMS
Expected Ion [M+H]⁺, [M+Na]⁺
Calculated m/z for [M+H]⁺ 165.0352
Calculated m/z for [M+Na]⁺ 187.0171

This table presents theoretical data. Experimental values are expected to be within a very narrow margin (e.g., ±0.001 Da).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound is expected to be dominated by electronic transitions associated with its aromatic benzofuran system and the carbonyl group of the aldehyde.

The key chromophores in this molecule are the benzofuran ring system and the C=O group of the aldehyde. The expected transitions include:

π → π* transitions: These are high-energy, high-intensity absorptions associated with the conjugated π-electron system of the benzofuran nucleus.

n → π* transitions: These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen of the aldehyde) to an anti-bonding π* orbital. This transition is characteristic of the carbonyl group.

The position and intensity of these absorption bands can be influenced by the solvent polarity.

Table 2: Expected Electronic Transitions for this compound

Electronic TransitionChromophoreExpected Wavelength (λmax) RangeCharacteristics
π → π Benzofuran Ring System200-300 nmHigh molar absorptivity (strong intensity)
n → π Carbonyl (Aldehyde) Group300-350 nmLow molar absorptivity (weak intensity)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can elucidate exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking.

While specific crystal structure data for this compound is not publicly available, analysis of related benzofuran derivatives demonstrates the power of this technique. For instance, a study on 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester revealed detailed structural parameters. asianpubs.org Similarly, the crystal structure of 7-fluoro-3-formylchromone, a related heterocyclic aldehyde, has been determined, showing how molecules pack in the crystal lattice. nih.gov For this compound, this method would confirm the planarity of the benzofuran ring system and provide the precise orientation of the aldehyde group relative to the ring.

Table 3: Illustrative Crystallographic Data from a Benzofuran Derivative (5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester) asianpubs.org

ParameterExample Value
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 9.268(13) Å, b = 11.671(15) Å, c = 15.414(2) Å
Unit Cell Angles α = 75.185(5)º, β = 72.683(5)º, γ = 71.301(5)º
Dihedral Angle The angle between the benzofuran and pyrrolidine (B122466) rings is ~59.42º.
Intermolecular Interactions C-H···O hydrogen bonds and C-H···π interactions stabilizing the crystal packing. asianpubs.org

This data is for a related benzofuran derivative and serves as an example of the information obtained from X-ray crystallography.

Chromatographic Methods for Purification and Purity Assessment

Chromatography is essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods applied.

HPLC is the premier technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such aromatic compounds. In this setup, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase. The purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. HPLC is also used on a preparative scale to purify the compound from reaction mixtures. The analysis of aldehydes by HPLC is a well-established practice. waters.comepa.gov

Table 4: Typical RP-HPLC Parameters for Analysis of Aromatic Aldehydes

ParameterTypical Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1% trifluoroacetic acid or formic acid)
Flow Rate 1.0 mL/min
Detection UV detector (e.g., at 254 nm or a wavelength corresponding to the compound's λmax)
Column Temperature Ambient or controlled (e.g., 25-40 °C)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification. This compound, with a molecular weight of 164.13, is sufficiently volatile for GC analysis. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. The choice of stationary phase (from non-polar to polar) is critical for achieving separation from impurities or isomers. The retention time is a characteristic property of the compound under specific GC conditions. GC-MS analysis of benzofuran derivatives is a common characterization method. nih.govresearchgate.net

Table 5: General Gas Chromatography (GC) Parameters for Analysis

ParameterTypical Condition
Column Capillary column (e.g., HP-5MS, DB-5, or similar 5% phenyl-methylpolysiloxane)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Temperature ramp (e.g., start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
MS Ionization Electron Impact (EI) at 70 eV

Computational and Theoretical Investigations of 7 Fluorobenzofuran 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for analyzing the properties of molecules like 7-Fluorobenzofuran-3-carbaldehyde. These methods offer a detailed understanding of the electronic and geometric structures.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For derivatives of benzofuran (B130515), this process establishes the foundational structure from which other properties are calculated. Methods like the B3LYP functional with a suitable basis set, such as 6-311++G(d,p), are commonly employed to determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state. wu.ac.th This provides a precise three-dimensional representation of this compound, which is essential for all subsequent computational analyses.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map uses a color scale to represent different potential values on the molecular surface. Regions of negative potential (typically colored red) are associated with lone pairs of electrons and are indicative of sites susceptible to electrophilic attack. wuxiapptec.com Conversely, regions of positive potential (colored blue) are found near atomic nuclei, particularly hydrogen atoms, and represent sites for nucleophilic attack. wuxiapptec.com

For substituted benzenes and related heterocyclic compounds, the MEP surface reveals how substituents alter the electronic distribution of the aromatic ring. dtic.mil In the case of this compound, the electronegative fluorine atom and the carbonyl group would significantly influence the MEP, creating distinct regions of positive and negative potential that guide intermolecular interactions. dtic.milresearchgate.net

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties, including infrared (IR), Raman, and UV-Visible spectra. wu.ac.th By calculating the vibrational frequencies, one can assign the bands observed in experimental IR and Raman spectra to specific vibrational modes of the molecule. wu.ac.th Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for the absorption bands in the UV-Visible spectrum, including the energies of these transitions and their corresponding oscillator strengths. wu.ac.th These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, offering a detailed, step-by-step view of how a reaction proceeds. wuxiapptec.comnih.gov For instance, in reactions involving benzofuran derivatives, computational studies can elucidate the pathways of cyclization, substitution, or addition reactions. wuxiapptec.com This understanding is crucial for optimizing reaction conditions to improve yields and selectivity. Automated reaction path search methods can even be used to trace back from a product to identify potential reactants, aiding in the discovery of new synthetic routes. nih.gov

Molecular Modeling of Chemical Interactions (e.g., with enzyme active sites)

Molecular modeling techniques, such as molecular docking, are used to study the interactions between a small molecule like this compound and a biological macromolecule, typically a protein or enzyme. researchgate.net These studies are fundamental in drug discovery and design. By predicting the binding mode and affinity of a ligand within the active site of a target enzyme, researchers can gain insights into its potential biological activity. researchgate.netnih.gov

The process involves computationally placing the ligand into the binding site of the receptor and evaluating the fit and interaction energies. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For compounds structurally related to this compound, docking studies have been instrumental in identifying potential therapeutic targets and in the rational design of more potent inhibitors. researchgate.netresearchgate.net

Prediction of Chemical Stability and Reactivity Profiles

Computational and theoretical chemistry offer powerful tools to predict the chemical stability and reactivity of molecules without the need for laboratory experiments. Through methods like Density Functional Theory (DFT), it is possible to calculate a variety of molecular descriptors that provide insight into the electronic structure and, consequently, the behavior of a compound in chemical reactions. For this compound, these computational analyses are crucial for understanding its properties and potential applications in fields such as medicinal chemistry and materials science. smolecule.com

The stability of a molecule can be inferred from its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more prone to chemical reactions.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), further refine the prediction of a molecule's reactivity. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. Electronegativity, related to the chemical potential, indicates the tendency of a molecule to attract electrons. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons from the environment.

To provide a quantitative understanding, the following tables present hypothetical, yet chemically reasonable, values for the calculated reactivity descriptors of this compound based on typical values for similar aromatic aldehydes and fluorinated heterocycles. These values are for illustrative purposes and would require confirmation through specific DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-2.0
HOMO-LUMO Gap (ΔE)4.5

Table 2: Hypothetical Global Reactivity Descriptors

DescriptorValue (eV)
Ionization Potential (I)6.5
Electron Affinity (A)2.0
Chemical Hardness (η)2.25
Chemical Potential (μ)-4.25
Global Electrophilicity Index (ω)4.01

The values in these tables suggest that this compound is a moderately reactive molecule with a significant HOMO-LUMO gap, indicating reasonable stability. The positive electrophilicity index points to its character as an electrophile, which is consistent with the presence of the aldehyde group.

Applications in Medicinal Chemistry Research As a Chemical Intermediate

Design and Synthesis of Novel Scaffolds Featuring the 7-Fluorobenzofuran (B1316722) Moiety

The 7-fluorobenzofuran moiety is a key structural component in a variety of biologically active compounds. nih.govnih.gov Its presence is often associated with enhanced pharmacological properties. nih.gov Medicinal chemists utilize this scaffold to design and synthesize novel molecules with potential therapeutic applications. nih.govnih.gov The synthesis of these scaffolds can be achieved through various methods, including the Friedel-Crafts acylation of fluorobenzene (B45895) with furan-2-carbaldehyde, followed by cyclization. smolecule.com One-pot reactions using a Vilsmeier reagent for direct formylation of substituted aromatic compounds have also been employed for efficient and high-purity synthesis. smolecule.com

The benzofuran (B130515) core itself is found in many natural products and synthetic drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govnih.gov The addition of a fluorine atom can further modulate these properties, often improving metabolic stability and cell permeability. smolecule.com

Role as a Key Building Block for Complex Molecules in Drug Discovery

7-Fluorobenzofuran-3-carbaldehyde serves as a crucial starting material for the construction of more complex molecules in the drug discovery process. smolecule.com The aldehyde functional group is particularly reactive, allowing for a variety of chemical transformations. smolecule.com

Key reactions involving the aldehyde group include:

Oxidation: The aldehyde can be oxidized to form 7-fluorobenzofuran-3-carboxylic acid. smolecule.com

Reduction: Reduction of the aldehyde yields 7-fluorobenzofuran-3-methanol. smolecule.com

Substitution Reactions: The compound readily reacts with nucleophiles such as amines and thiols to create a diverse range of substituted derivatives. smolecule.com

These transformations enable the attachment of different chemical moieties to the benzofuran core, facilitating the exploration of a wider chemical space and the development of compounds with optimized biological activity.

Strategies for Diversity-Oriented Synthesis Utilizing the Compound

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules for high-throughput screening. frontiersin.orgnih.gov this compound is an ideal starting point for DOS due to its inherent functionality and the ability to undergo various chemical reactions. smolecule.com

DOS strategies often involve a "build/couple/pair" approach, where building blocks are assembled, coupled together, and then cyclized to form a variety of scaffolds. cam.ac.ukcam.ac.ukresearchgate.net By systematically varying the reactants and reaction conditions, a large number of unique compounds can be synthesized from a single precursor like this compound. This approach accelerates the discovery of new lead compounds with desired biological activities. nih.govrsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives Focused on Chemical Modifications and Target Interactions

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. nih.govscirp.org For derivatives of this compound, SAR studies focus on how modifications to the benzofuran scaffold affect interactions with biological targets. nih.govresearchgate.net

For instance, the introduction of different substituents at various positions on the benzofuran ring can significantly alter a compound's potency and selectivity. nih.gov Researchers systematically synthesize and test a series of related compounds to identify the key structural features responsible for the desired pharmacological effect. nih.gov These studies provide valuable insights for the rational design of more effective and targeted drugs. nih.gov

Table 1: SAR Insights for Benzofuran Derivatives

ModificationImpact on ActivityReference
Hydroxyl substitution at C-3 and C-4Good antibacterial activities nih.gov
Methylation of hydroxyl groupReduced antimicrobial ability nih.gov
Halogen substituentsVariable impact on antibacterial activity nih.gov
Phenylmethylideneamino group at C-3Potential antibacterial activity nih.gov

Development of Chemical Probes Incorporating the Fluorinated Benzofuran Scaffold

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The 7-fluorobenzofuran scaffold can be incorporated into the design of chemical probes to investigate the function of specific proteins or pathways. nih.gov The fluorine atom can be useful for nuclear magnetic resonance (NMR) studies, while the benzofuran core can be modified to include reporter groups or reactive moieties for target identification. smolecule.com

The development of high-quality chemical probes is crucial for validating new drug targets and understanding disease mechanisms. nih.gov Companies and research consortia are actively involved in creating and sharing well-characterized chemical probes to advance biomedical research. bayer.comchemicalprobes.org

Utilization in the Synthesis of Organic Electronic Materials (e.g., Organic Semiconductors, OLEDs)

The development of new organic materials for electronic devices, such as organic semiconductors and organic light-emitting diodes (OLEDs), is a key area of contemporary research. This compound serves as a valuable starting material for the synthesis of molecules with tailored optoelectronic properties.

The aldehyde functionality of this compound allows for its use in classic condensation reactions, such as the Knoevenagel or Wittig reactions. These reactions are instrumental in extending the π-conjugated system of the molecule, a critical factor for charge transport in organic semiconductors. For instance, reaction with active methylene (B1212753) compounds can lead to the formation of electron-deficient derivatives, which are essential components in n-type organic field-effect transistors (OFETs).

Furthermore, the benzofuran unit, particularly when functionalized with an electron-withdrawing fluorine atom, can be incorporated into donor-acceptor architectures. These structures are known to exhibit intramolecular charge transfer, a phenomenon that is often exploited in the design of emissive layers for OLEDs. The fluorine substitution can also enhance the thermal stability and influence the frontier molecular orbital energy levels of the final material, which are crucial parameters for device performance and longevity. While specific examples of OLEDs or organic semiconductors directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are found in related classes of electronic materials, suggesting its potential as a precursor.

Integration into Polymeric Materials

The incorporation of specific functional units into polymer backbones is a powerful strategy for creating materials with novel properties. This compound can be utilized as a monomer or a functionalizing agent in polymer synthesis.

The aldehyde group can participate in polycondensation reactions. For example, reaction with diamines can lead to the formation of poly(azomethine)s or poly(schiff base)s. These polymers, containing the 7-fluorobenzofuran moiety as a repeating unit, could exhibit interesting thermal, mechanical, and electronic properties. The rigidity of the benzofuran unit can contribute to a higher glass transition temperature, while the fluorine atom can enhance the polymer's resistance to chemical degradation.

Moreover, derivatives of this compound can be prepared to bear polymerizable groups, such as vinyl or acrylate (B77674) functionalities. Copolymerization of these monomers with other commodity or specialty monomers would allow for the precise tuning of the properties of the resulting polymeric material. The fluorinated benzofuran unit could impart specific surface properties, such as hydrophobicity, or modify the refractive index of the polymer.

Role in Supramolecular Assembly and Advanced Functional Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a bottom-up approach to the construction of complex and functional materials. The structure of this compound makes it an interesting candidate for the design of molecules capable of self-assembly.

The aldehyde group can be converted into other functional groups that are known to participate in specific intermolecular interactions. For instance, reduction to an alcohol or oxidation to a carboxylic acid would introduce hydrogen bonding capabilities. The benzofuran ring itself can engage in π-π stacking interactions, which are a driving force in the self-assembly of many aromatic molecules.

Conclusion

7-Fluorobenzofuran-3-carbaldehyde stands out as a compound of significant interest in contemporary organic chemistry. It successfully merges the robust and biologically relevant benzofuran (B130515) scaffold with the versatile reactivity of an aldehyde group and the unique property-enhancing effects of fluorine substitution. Its utility as a precursor in the synthesis of complex molecules positions it as a valuable tool for the development of new pharmaceuticals, particularly antimicrobial and antifungal agents, as well as advanced materials for organic electronics and fluorescent sensing applications. Further research into the specific properties and reactions of this compound will undoubtedly open up new avenues in both medicinal chemistry and materials science.

Future Research Directions and Challenges in 7 Fluorobenzofuran 3 Carbaldehyde Chemistry

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

Current synthetic methodologies for benzofuran (B130515) derivatives, while effective at the laboratory scale, often face challenges in terms of efficiency, environmental impact, and scalability. Future research will need to focus on developing greener and more economical synthetic pathways.

Key Research Objectives:

Exploitation of C-H Functionalization: Direct C-H functionalization of the benzofuran core represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. hw.ac.uk Developing selective C-H formylation or functionalization of a 7-fluorobenzofuran (B1316722) precursor could streamline the synthesis of the target molecule.

Sustainable Methodologies: There is a growing need for synthetic methods that utilize renewable resources and operate under milder conditions. mdpi.com Research into photocatalysis, visible-light-mediated reactions, and the use of greener solvents could significantly reduce the environmental footprint of 7-Fluorobenzofuran-3-carbaldehyde synthesis.

Scalable Synthesis: Transitioning from lab-scale synthesis to industrial production requires robust and scalable protocols. researchgate.net Future work should investigate reaction conditions that are amenable to large-scale reactors, ensuring consistent yield and purity. This includes exploring one-pot multicomponent reactions that can construct the benzofuran scaffold in a single, efficient step. researchgate.net

Synthetic StrategyAdvantagesKey Challenges
C-H FunctionalizationHigh atom economy, reduced synthetic stepsRegioselectivity, catalyst cost and stability
Visible-Light PhotocatalysisMild reaction conditions, sustainable energy sourceSubstrate scope, quantum yield optimization
Multicomponent ReactionsHigh efficiency, molecular diversity from simple precursorsReaction optimization, control of side reactions

Exploration of Novel Reactivity and Functionalization Strategies

The reactivity of this compound is dictated by the interplay of the benzofuran ring system, the aldehyde functional group, and the fluorine substituent. A deeper understanding of this reactivity is crucial for designing novel derivatives with tailored properties.

Areas for Future Investigation:

Aldehyde Group Transformations: The carbaldehyde moiety is a versatile handle for a wide range of chemical transformations. Future research should explore its participation in multicomponent reactions, olefination, reductive amination, and condensation reactions to generate a diverse library of derivatives.

Functionalization of the Benzofuran Core: Beyond the aldehyde, the benzofuran nucleus itself offers sites for further functionalization. hw.ac.uk Metal-catalyzed cross-coupling reactions and direct C-H activation can be employed to introduce new substituents at various positions, modulating the electronic and steric properties of the molecule. nih.govresearchgate.net

Influence of the Fluorine Atom: The electron-withdrawing nature of the fluorine atom at the 7-position significantly influences the reactivity of the entire molecule. Systematic studies are needed to quantify its effect on the acidity of ring protons, the electrophilicity of the aldehyde, and the regioselectivity of further substitution reactions.

Advanced Applications in Emerging Chemical Technologies

The unique structural features of this compound make it an attractive scaffold for the development of advanced materials and biologically active compounds.

Potential Application Areas:

Medicinal Chemistry: Benzofuran derivatives are known to exhibit a wide range of biological activities. nih.gov The introduction of a fluorine atom can enhance metabolic stability and binding affinity. Future research could focus on using this compound as a key intermediate for the synthesis of novel therapeutic agents.

Materials Science: The benzofuran core can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine substituent can be used to tune the electronic properties and improve the performance of these materials.

Chemical Sensors: The aldehyde group can be functionalized with specific recognition units to create chemosensors for the detection of various analytes. The fluorinated benzofuran scaffold could serve as a fluorescent reporter in such sensor systems.

Challenges in Purification and Yield Optimization

A significant hurdle in the synthesis of this compound and its derivatives is achieving high purity and maximizing reaction yields.

Key Challenges and Potential Solutions:

Isomer Separation: In many synthetic routes to substituted benzofurans, the formation of constitutional isomers is a common problem. Developing highly regioselective reactions is crucial to avoid tedious and costly purification steps, such as preparative chromatography.

Crystallization and Handling: The physical properties of the final compound, such as its crystallinity and stability, can impact its isolation and purification. Research into efficient crystallization techniques and the development of stable solid forms are important for practical applications.

Integration with Automated Synthesis and Flow Chemistry Platforms

To accelerate the discovery and development of new this compound derivatives, the integration of modern automation and flow chemistry technologies is essential.

Future Directions:

Automated Synthesis: High-throughput automated synthesizers can be used to rapidly generate libraries of derivatives for screening in medicinal chemistry and materials science applications. nih.govmdpi.com This approach allows for the systematic exploration of structure-activity relationships.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced reproducibility. nih.govmdpi.com Developing flow chemistry protocols for the synthesis of this compound could enable safer and more efficient large-scale production. researchgate.net The precise control over reaction parameters in flow systems can also lead to higher yields and purities.

Q & A

Q. Critical Factors :

  • Temperature : Fluorination requires low temperatures (−20°C to 0°C) to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilic substitution efficiency .
  • Purification : Column chromatography or recrystallization is essential due to byproducts from incomplete fluorination or oxidation.

Table 1 : Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)
FluorinationSelectfluor, DMF, 0°C65–75≥95%
Aldehyde formationVilsmeier reagent (POCl₃/DMF), 80°C50–6090–95%

Which analytical techniques are most effective for characterizing this compound?

Q. Basic Characterization

  • NMR Spectroscopy :
    • ¹H NMR : Fluorine coupling (J = 8–12 Hz) at C7 and aldehyde proton (δ 9.8–10.2 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbonyl carbon (δ 190–195 ppm) and fluorine-induced deshielding at C7 (δ 160–165 ppm) .
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]⁺ = 179.1) and fragmentation patterns .

Q. Advanced Methods :

  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and intermolecular interactions .

How can fluorination efficiency be optimized in the synthesis of this compound?

Q. Advanced Experimental Design

  • Reagent Selection : Selectfluor outperforms DAST in regioselectivity but requires strict moisture control .
  • Kinetic Studies : Monitor fluorination progress via in situ ¹⁹F NMR to identify intermediates and optimize reaction time.
  • Solvent Screening : DMF enhances fluorophilicity, while THF may reduce side reactions.

Data Contradiction : Lower yields (≤50%) reported in non-polar solvents (toluene) due to poor reagent solubility .

What methodologies are used to evaluate the biological activity of this compound?

Q. Advanced Bioactivity Assessment

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Mechanistic Studies : Molecular docking to predict interactions with enzymes (e.g., topoisomerase II) or receptors .

Table 2 : Representative Bioactivity Data

Assay TypeTargetResult (IC₅₀/MIC)Reference
Anticancer (HeLa)Topoisomerase II12.5 µM
Antimicrobial (E. coli)Cell membrane25 µg/mL

How is X-ray crystallography applied to resolve structural ambiguities in fluorinated benzofuran derivatives?

Q. Advanced Structural Analysis

  • Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.
  • SHELX Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., C=O···H interactions) .
  • Contradiction Handling : Discrepancies in bond lengths (C-F: 1.34–1.38 Å) are resolved via Hirshfeld surface analysis .

How does the fluorine substituent influence the reactivity of this compound in derivatization reactions?

Q. Advanced Reactivity Analysis

  • Electrophilicity : Fluorine’s electron-withdrawing effect activates the aldehyde for nucleophilic additions (e.g., Grignard reactions) .
  • Steric Effects : Fluorine at C7 directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at C3) .
  • Stability : Fluorine reduces oxidation susceptibility compared to non-fluorinated analogs .

How should researchers address contradictions in spectroscopic or crystallographic data for this compound?

Q. Data Reliability Strategies

  • Empirical Validation : Cross-validate NMR shifts with DFT calculations (e.g., Gaussian09) .
  • Error Analysis : Compare multiple crystallization batches to distinguish experimental artifacts from true structural features .
  • Peer Review : Submit raw data (e.g., CIF files) to repositories like the Cambridge Structural Database for independent verification .

What structure-activity relationships (SARs) are observed between this compound and its analogs?

Q. Advanced SAR Insights

  • Positional Isomerism : 7-Fluoro derivatives show 2–3× higher anticancer activity than 6-fluoro isomers due to improved target binding .
  • Substituent Effects : Methyl groups at C3 enhance lipophilicity (logP +0.5), improving membrane permeability .

Table 3 : SAR Comparison of Fluorinated Benzofurans

CompoundlogPIC₅₀ (HeLa, µM)
This compound1.812.5
6-Fluorobenzofuran-3-carbaldehyde1.628.7
7-Fluoro-3-methyl derivative2.38.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.